molecular formula C5H8BrNO B1280309 3-Bromo-1-methylpyrrolidin-2-one CAS No. 33693-57-1

3-Bromo-1-methylpyrrolidin-2-one

Cat. No. B1280309
CAS RN: 33693-57-1
M. Wt: 178.03 g/mol
InChI Key: NFFDSZJZQBYUKM-UHFFFAOYSA-N
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Description

3-Bromo-1-methylpyrrolidin-2-one is a chemical compound that is part of the pyrrolidine family, characterized by the presence of a bromine atom and a methyl group attached to a pyrrolidine ring. This compound serves as a building block in organic synthesis, particularly in the creation of various substituted pyrrolidines, which are valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 3-bromo-1-methylpyrrolidin-2-one and its derivatives can be achieved through different synthetic routes. One approach involves the bromoaminocyclization of 1,2-disubstituted olefinic amides catalyzed by amino-thiocarbamate, leading to the formation of 2-substituted 3-bromopyrrolidines . Another method reported the synthesis of 3-bromo-N-methylpyrrole using N-bromosuccinimide and a catalytic amount of PBr3, which provides a pathway to various 3-substituted pyrroles . These methods highlight the versatility and accessibility of substituted pyrrolidines and pyrroles through the introduction of bromine atoms into the molecular structure.

Molecular Structure Analysis

The molecular structure of 3-bromo-1-methylpyrrolidin-2-one derivatives can be analyzed through various techniques, including X-ray crystallography. For instance, the structure of 2-(N,N-dimethylaminomethylene) derivative, a related compound, was determined by X-ray crystallographic analysis . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

3-Bromo-1-methylpyrrolidin-2-one can undergo various chemical reactions due to the presence of reactive sites in its structure. For example, the pyrrolidine products synthesized from bromoaminocyclization can be converted into other useful building blocks, such as dihydropyrroles and 2-substituted pyrrolidines . Additionally, the compound's reactivity can be harnessed in fragment-based drug design, where it can be elaborated into more complex molecules that mimic the acetamide binding motif in bromodomains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-1-methylpyrrolidin-2-one and its derivatives are influenced by the presence of the bromine atom and the pyrrolidine ring. These properties include solubility, boiling and melting points, and reactivity towards other chemical species. The introduction of bromine can increase the compound's molecular weight and influence its lipophilicity, which is important for its application in drug design and synthesis of complex organic molecules .

Scientific Research Applications

Antimicrobial Activity

3-Bromo-1-methylpyrrolidin-2-one has shown promise in antimicrobial research. The synthesis of novel succinimide derivatives, including a bromo derivative, exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting its potential as a fungicide (Cvetković et al., 2019).

Organic Synthesis

This compound is also valuable in organic synthesis. The N-methylpyrrolidin-2-one hydrotribromide complex, closely related to 3-Bromo-1-methylpyrrolidin-2-one, has been used for selective α,α-dibromination of carbonyl compounds and in synthesis of substituted 2-bromo-1-naphtols (Bekaert et al., 2005). It is also noted for its environmentally friendly character and broad applicability in different bromination reactions (Jain & Sain, 2010).

Corrosion Inhibition

In the field of materials science, derivatives of 3-Bromo-1-methylpyrrolidin-2-one have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating significant efficiency (Hegazy et al., 2016).

Antipsychotic Research

In pharmaceutical research, derivatives of 3-Bromo-1-methylpyrrolidin-2-one have been explored for their potential as antipsychotic agents. A study on the synthesis of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybcnzaimides, which used the compound in the process, demonstrated its potential in developing new medications (Högberg et al., 1990).

Synthetic Chemistry Applications

3-Bromo-1-methylpyrrolidin-2-one plays a role in the synthesis of various organic compounds. Its derivatives have been used in the preparation of cyclic amines and pyrroles, indicating its versatility in synthetic applications (Dvornikova & Kamieńska‐Trela, 2002).

Safety And Hazards

The safety data sheet for a similar compound suggests that it is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-bromo-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFDSZJZQBYUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457899
Record name 3-Bromo-1-methylpyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methylpyrrolidin-2-one

CAS RN

33693-57-1
Record name 3-Bromo-1-methyl-2-pyrrolidinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methylpyrrolidin-2-one
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Record name 3-bromo-1-methylpyrrolidin-2-one
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Synthesis routes and methods

Procedure details

There is also provided by this invention a method for preparation of 3-hydroxy-N-methylpyrrolidone which comprises conversion of delta-butyrolactone to methyl-2,4-dibromobutyrate, conversion of the methyl-2,4-dibromobutyrate to N-methyl-2,4-dibromobutyramide, ring closure of the N-methyl-2,4-dibromobutyramide to form 3-bromo-N-methyl-2-pyrrolidone, and conversion of the 3-bromo-N-methyl-2-pyrrolidone to 3-hydroxy-N-methyl-2-pyrrolidone by reaction with alkali metal carbonate.
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